6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl thiophene-2-carboxylate
Overview
Description
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a chromen (coumarin) core structure substituted with an ethyl group, a phenyl group, and a thiophene-2-carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl thiophene-2-carboxylate typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Substitution Reactions: The chromen core is then subjected to substitution reactions to introduce the ethyl and phenyl groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions.
Esterification: The final step involves the esterification of the chromen derivative with thiophene-2-carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: It can interact with various molecular targets, such as enzymes, receptors, and ion channels, to modulate their activity.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a thiophene-2-carboxylate ester.
4-phenyl-2H-chromen-2-one: Lacks the ethyl and thiophene-2-carboxylate groups.
7-hydroxy-4-phenyl-2H-chromen-2-one: Contains a hydroxyl group instead of the thiophene-2-carboxylate ester.
Uniqueness
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both the chromen core and the thiophene-2-carboxylate ester, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(6-ethyl-2-oxo-4-phenylchromen-7-yl) thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4S/c1-2-14-11-17-16(15-7-4-3-5-8-15)12-21(23)25-19(17)13-18(14)26-22(24)20-9-6-10-27-20/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJNIQNRHXKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC(=O)C=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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